An In-depth Technical Guide to the Chemical Structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
An In-depth Technical Guide to the Chemical Structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI), a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its presence in a molecule can improve aqueous solubility and metabolic stability, making it a common building block in the development of therapeutics for the central nervous system (CNS) and beyond.[1][2] The cis-2,6-dimethyl substitution pattern and N-acetylation of the morpholine ring, as seen in the topic compound, introduce specific stereochemical and electronic features that can significantly influence its biological activity and conformational behavior.
Elucidation of the Chemical Structure
The chemical structure of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is characterized by a morpholine ring with two methyl groups at the 2 and 6 positions in a cis relationship, and an acetyl group attached to the nitrogen atom at the 4-position.
| Identifier | Value |
| IUPAC Name | 1-((2R,6S)-2,6-dimethylmorpholino)ethan-1-one |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Parent Compound CAS | 6485-55-8 (for cis-2,6-Dimethylmorpholine)[3] |
The cis stereochemistry indicates that the two methyl groups are on the same side of the morpholine ring. This arrangement has a profound impact on the conformational preference of the ring system.
Conformational Analysis
The morpholine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain.[4] Theoretical calculations have shown the chair conformer to be significantly more stable than boat or twist-boat conformations.[4] In substituted morpholines, the substituents can occupy either axial or equatorial positions. For cis-2,6-dimethylmorpholine, the chair conformation with both methyl groups in equatorial positions is the most stable, as this arrangement minimizes steric hindrance.
The introduction of the N-acetyl group introduces an additional layer of complexity. The amide bond of the acetyl group can exist in cis or trans conformations relative to the N-C(acetyl) bond. In N-acetylated cyclic amines, the trans amide conformation is generally favored.[5] The orientation of the acetyl group itself will be influenced by steric interactions with the adjacent methyl groups and the rest of the ring.
Caption: A 2D representation of the predicted stable chair conformation.
Synthesis and Characterization
The synthesis of Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) would logically proceed through a two-step process: the synthesis of the precursor cis-2,6-dimethylmorpholine, followed by its N-acetylation.
Synthesis of cis-2,6-Dimethylmorpholine
A well-established method for the synthesis of cis-2,6-dimethylmorpholine is the cyclization of diisopropanolamine in the presence of sulfuric acid.[6][7] This process generally yields a mixture of cis and trans isomers, with the cis isomer being the major product under optimized conditions.[6]
Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine (Illustrative)
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Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a distillation apparatus is charged with concentrated sulfuric acid.
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Addition of Reactant: Diisopropanolamine is added dropwise to the sulfuric acid while maintaining the temperature below a critical threshold to control the exothermic reaction.
-
Cyclization: The reaction mixture is heated to induce cyclization and dehydration. Water is continuously removed by distillation.
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Workup: The reaction mixture is cooled and neutralized with a strong base, such as sodium hydroxide.
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Isolation and Purification: The product is isolated by distillation. Fractional distillation can be employed to separate the cis and trans isomers.
Caption: A simplified workflow for the synthesis of the precursor.
N-Acetylation
The N-acetylation of cis-2,6-dimethylmorpholine can be achieved using standard acylation methods. Common acetylating agents include acetyl chloride and acetic anhydride.
Experimental Protocol: N-Acetylation of cis-2,6-Dimethylmorpholine (Proposed)
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Dissolution: cis-2,6-Dimethylmorpholine is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A base, such as triethylamine or pyridine, is added to act as a scavenger for the acidic byproduct.
-
Acetylation: Acetyl chloride or acetic anhydride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
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Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with water or a dilute aqueous solution of a mild acid or base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography or distillation to yield pure Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI).
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl protons, multiplets for the morpholine ring protons, and a doublet for the methyl groups at the 2 and 6 positions. The coupling constants of the ring protons would be indicative of a chair conformation.
-
¹³C NMR: The spectrum would display signals for the acetyl carbonyl carbon, the acetyl methyl carbon, the two equivalent methyl carbons at C2 and C6, and the carbons of the morpholine ring.
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IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be a prominent feature, typically in the range of 1630-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.
Applications in Drug Development and Research
The cis-2,6-dimethylmorpholine scaffold has been incorporated into various biologically active molecules. Its presence in potent and orally active antitumor agents, such as inhibitors of Polo-like kinase 4 (PLK4), highlights its potential in oncology drug discovery.[13] The N-acetylation of this scaffold in Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) may serve to modulate the physicochemical and pharmacokinetic properties of the parent amine. For example, the introduction of the acetyl group can alter the compound's polarity, hydrogen bonding capacity, and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The compound can also serve as a valuable building block in the synthesis of more complex molecules for various therapeutic targets. The morpholine nitrogen, after acetylation, is no longer basic, which can be a desirable feature in certain drug design strategies to avoid off-target interactions.
Conclusion
Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI) is a structurally defined derivative of the medicinally important morpholine scaffold. Its synthesis is readily achievable through established chemical transformations. The specific stereochemistry and the presence of the N-acetyl group are expected to confer distinct conformational and electronic properties that can be exploited in the design of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
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PubMed. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. [Link]
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